REACTION_CXSMILES
|
OC1[CH:7]=[CH:6][C:5]([C:8]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)([CH2:10][CH3:11])[CH3:9])=CC=1.[CH3:19]C(=C)C>C1(C)C=CC=CC=1>[OH:18][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[C:8]([CH3:9])([CH2:10][CH3:11])[CH2:5][C:6]2([CH3:7])[CH3:19]
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Name
|
|
Quantity
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121 g
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Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C(C)(CC)C1=CC=C(C=C1)O
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Name
|
|
Quantity
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90 g
|
Type
|
reactant
|
Smiles
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CC(C)=C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the catalyst filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(CC(C2=CC1)(CC)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |